3-(1-Methylcyclopropyl)propanoic acid

Vue d'ensemble

Description

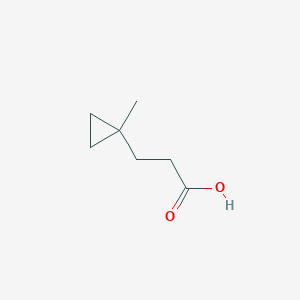

3-(1-Methylcyclopropyl)propanoic acid, also known as 3-MCPPA, is an organic compound with a molecular formula of C6H10O2. It is a cyclopropyl derivative of propionic acid, which is a naturally occurring carboxylic acid, and is used as a building block in the synthesis of various compounds. 3-MCPPA is used in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound has been extensively studied for its biochemical and physiological effects, as well as its applications in scientific research.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Asymmetric Total Syntheses : The first efficient total syntheses of 3-(1R,2R)- and 3-(1S,2R)-2-(12-methyltridecyl)cyclopropyl)propanoic acid were achieved using key reactions like chelation-controlled modified Simmon–Smith cyclopropanation, Wittig reaction, and Horner–Wadsworth–Emmons olefination (Mohapatra et al., 2012).

Inhibitors of Mycolic Acid Biosynthesis : Methyl esters of 3-(2-octadecylcyclopropen-1-yl)propanoate and related analogues were synthesized and are considered as potential inhibitors of mycolic acid biosynthesis, crucial for mycobacterial cell wall formation (Hartmann et al., 1994).

Biological Applications

Cytotoxic Activity against Cancer Cells : A study synthesized amides of substituted 3-(pteridin-6-yl)propanoic acids showing cytotoxic effects against human hepatocellular carcinoma (HepG2) cells, suggesting potential for antitumor activity research (Kazunin et al., 2019).

Anticonvulsant and Antinociceptive Activity : New hybrid molecules derived from 3-methyl- or 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones showed promising anticonvulsant and antinociceptive properties in animal models, indicating potential therapeutic applications (Kamiński et al., 2016).

Analytical Applications

- Quality Control of Pharmaceuticals : Analytical methods for quality control of active pharmaceutical ingredients (APIs) derived from 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acids were developed, crucial for ensuring the safety and efficacy of new antimicrobial drugs (Zubkov et al., 2016).

Diagnostic Applications

- Diagnosis of Hypoglycin A Intoxication in Horses : A method was developed for the rapid diagnosis of hypoglycin A intoxication in horses, which is caused by a plant toxin and is chemically related to 3-(1-Methylcyclopropyl)propanoic acid (Sander et al., 2016).

Safety and Hazards

Analyse Biochimique

Biochemical Properties

3-(1-Methylcyclopropyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase . These interactions are crucial for the activation and subsequent metabolism of fatty acids, highlighting the importance of this compound in cellular energy production and lipid biosynthesis.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules such as AMP-activated protein kinase (AMPK), which plays a pivotal role in maintaining cellular energy homeostasis . Additionally, this compound affects the expression of genes involved in lipid metabolism, thereby impacting cellular lipid profiles and energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as fatty acid synthase, thereby reducing the synthesis of fatty acids . This inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. Additionally, it influences gene expression by modulating transcription factors involved in lipid metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in lipid metabolism and energy production.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance lipid metabolism and improve energy balance . At high doses, it can exhibit toxic effects, including liver damage and disruptions in metabolic homeostasis. These findings underscore the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acyl-CoA synthetase and fatty acid synthase, influencing the activation and synthesis of fatty acids . These interactions affect metabolic flux and the levels of key metabolites, thereby impacting overall cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound to specific cellular compartments, where it exerts its biochemical effects. The distribution of this compound is crucial for its function, as it ensures the compound reaches its target sites within the cell.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these specific compartments. Within the mitochondria, this compound plays a role in regulating energy production and lipid metabolism, highlighting its importance in cellular bioenergetics.

Propriétés

IUPAC Name |

3-(1-methylcyclopropyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(4-5-7)3-2-6(8)9/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVOGPHTDVZENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90527276 | |

| Record name | 3-(1-Methylcyclopropyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90527276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87433-66-7 | |

| Record name | 3-(1-Methylcyclopropyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90527276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-methylcyclopropyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)